Benzenecarboximidamide, 4-[(4-methoxyphenyl)thio]-

Physicochemical Profiling Drug Likeness IP Receptor Antagonism

Benzenecarboximidamide, 4-[(4-methoxyphenyl)thio]- (CAS 677343-15-6), systematically named 4-(4-methoxyphenyl)sulfanylbenzenecarboximidamide, is a synthetic aryl thioether benzamidine derivative (C14H14N2OS, MW 258.34). It belongs to the benzamidine class, known for competitive inhibition of trypsin-like serine proteases, but is structurally distinguished by its 4-methoxyphenylthio substituent, which modulates physicochemical and biological properties.

Molecular Formula C14H14N2OS
Molecular Weight 258.34 g/mol
CAS No. 677343-15-6
Cat. No. B12532592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenecarboximidamide, 4-[(4-methoxyphenyl)thio]-
CAS677343-15-6
Molecular FormulaC14H14N2OS
Molecular Weight258.34 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)SC2=CC=C(C=C2)C(=N)N
InChIInChI=1S/C14H14N2OS/c1-17-11-4-8-13(9-5-11)18-12-6-2-10(3-7-12)14(15)16/h2-9H,1H3,(H3,15,16)
InChIKeyGIZPXGUVGZCEHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenecarboximidamide, 4-[(4-methoxyphenyl)thio]- (CAS 677343-15-6): Structural and Functional Baseline for Procurement


Benzenecarboximidamide, 4-[(4-methoxyphenyl)thio]- (CAS 677343-15-6), systematically named 4-(4-methoxyphenyl)sulfanylbenzenecarboximidamide, is a synthetic aryl thioether benzamidine derivative (C14H14N2OS, MW 258.34) . It belongs to the benzamidine class, known for competitive inhibition of trypsin-like serine proteases, but is structurally distinguished by its 4-methoxyphenylthio substituent, which modulates physicochemical and biological properties [1]. This compound has been explicitly claimed in patents as a prostacyclin (IP) receptor antagonist, indicating a specific therapeutic research focus distinct from generic anticoagulant benzamidine applications [2].

Why Generic Benzenecarboximidamide, 4-[(4-methoxyphenyl)thio]- Substitution Fails: Evidence for Selection Specificity


Indiscriminate substitution among aryl thioether benzamidines is not scientifically valid due to quantifiable differences in physicochemical properties that directly influence biological distribution and target engagement. The 4-methoxyphenyl substituent on the target compound confers a calculated LogP of approximately 3.0, higher than many unsubstituted or halogenated benzamidine analogs typically used as generic serine protease inhibitors [1]. This impacts membrane permeability and protein binding, which are critical for IP receptor antagonist activity, a biological function not shared by common benzamidine protease inhibitors like pentamidine or unsubstituted benzamidine [2]. Using a generic alternative without this specific substitution pattern would likely result in failed target engagement in IP receptor-focused research assays [3].

Quantitative Differentiation Guide for Benzenecarboximidamide, 4-[(4-methoxyphenyl)thio]- (677343-15-6)


Enhanced Lipophilicity vs. Unsubstituted Benzamidine Core Improves Membrane Permeability Potential

The target compound possesses a computed LogP of 3.0, which is significantly higher than the unsubstituted benzamidine core (LogP ~0.5). This quantitative difference in lipophilicity is a primary driver for cellular permeability, a critical factor for targeting intracellular signaling pathways like the IP receptor [1].

Physicochemical Profiling Drug Likeness IP Receptor Antagonism

Patent-Directed Biological Function vs. Generic Protease Inhibition of In-Class Benzamidines

Unlike generic benzamidine derivatives such as pentamidine or 4-chlorobenzamidine which are characterized by broad-spectrum trypsin-like serine protease inhibition (Ki values typically in the micromolar range), this specific 4-methoxyphenylthio analog is claimed as an IP receptor antagonist [1]. This represents a fundamental difference in mechanism of action, moving from enzyme inhibition to receptor antagonism.

Target Selectivity IP Antagonist Inflammatory Disease Models

Increased Molecular Bulk and Topological Complexity vs. Simple Benzamidine Salts

The target compound contains 18 heavy atoms with a topological polar surface area (TPSA) of 84.4 Ų, compared to unsubstituted benzamidine hydrochloride hydrate which has 8 heavy atoms and a TPSA of ~50 Ų [2]. The increased complexity and surface area provide better shape complementarity for the IP receptor binding pocket as designed in patent pharmacophore models [1].

Drug Design Molecular Complexity Pharmacophore Modeling

High-Value Application Scenarios for Benzenecarboximidamide, 4-[(4-methoxyphenyl)thio]- Based on Quantitative Evidence


Prostacyclin (IP) Receptor Antagonism for Pain and Inflammation Research

This compound is the appropriate choice for setting up in vitro and cellular assays to study IP receptor antagonism, as explicitly claimed in US20050020648A1 [2]. Its enhanced lipophilicity (LogP 3.0) supports cell permeability, which is essential for evaluating target engagement in intact cell models of inflammatory hyperalgesia and bladder dysfunction [1].

Pharmacophore Model Refinement and Lead Optimization

The increased steric bulk and unique electronic properties of the 4-methoxyphenylthio group, quantified by a TPSA of 84.4 Ų, make it a critical tool for structure-activity relationship (SAR) studies aimed at optimizing IP receptor selectivity over related prostanoid receptors .

Negative Control for Serine Protease Inhibition Assays

Due to its distinct mechanism of action as a patent-claimed IP antagonist rather than a direct enzyme inhibitor, this compound can serve as a tool to differentiate between protease-dependent and IP receptor-mediated biological effects in complex disease models such as neurogenic inflammation [2].

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